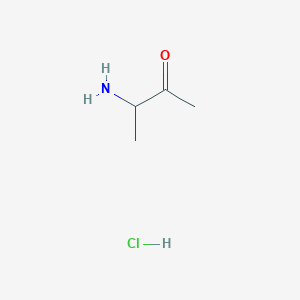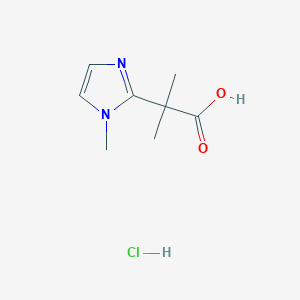![molecular formula C26H16 B3421446 Dibenzo[b,k]chrysene CAS No. 217-54-9](/img/structure/B3421446.png)
Dibenzo[b,k]chrysene
Vue d'ensemble
Description
Dibenzo[b,k]chrysene is a polycyclic aromatic hydrocarbon with the molecular formula C26H16 . It is also known by other names such as 2,3:8,9-Dibenzochrysene, Anth (2,1-a)anthrene, and Anthra (1,2-a)anthracene .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach involves the dimerization of fluorenones and a carbocation 1,2-shift . Another method involves using a low-cost vat dye called Vat orange 1 or 2,9-dibromo-dibenzo[b,def]chrysene-7,14-dione. This compound is made electron-donating by reducing and alkylating the ketone groups into alkoxy groups .Molecular Structure Analysis
The molecular structure of this compound is complex and can be viewed using Java or Javascript . It has been used as a building block for the synthesis of highly crystalline and porous 2D dual-pore covalent organic frameworks .Chemical Reactions Analysis
This compound has been used in the synthesis of conjugated polymers for optoelectronic applications. The polymerization reactions using Suzuki–Miyaura coupling with 6,6′-isoindigo, 3,6-di-2-thienyl-pyrrolo [3,4-c]pyrrole-1,4-dione (DPP) and 4,7-dithieno-2,1,3-benzothiadiazole (TBT) yielded three donor–acceptor polymers .Physical And Chemical Properties Analysis
This compound is a yellow odorless crystal or flake that is insoluble in water . It has an average mass of 328.405 Da and a monoisotopic mass of 328.125214 Da .Applications De Recherche Scientifique
Carcinogenic and Mutagenic Properties
Dibenzo[def,p]chrysene (DBC) is identified as an extremely mutagenic and toxic polycyclic aromatic hydrocarbon. Its metabolic activation leads to compounds that bind to DNA, causing mutations and tumor induction. This has significant implications in understanding the carcinogenic potential of environmental pollutants and aids in the development of cancer research and prevention strategies (Sharma, Kumar, & Amin, 2004).
Solar Cell Applications
Soluble, electroactive derivatives of dibenzo[b,def]chrysene are used in the creation of solution-processed solar cells. These compounds do not chemically react with fullerenes, enabling the preparation of solar cells based on small molecule blends. This research offers insight into the potential of dibenzo[b,def]chrysene derivatives in enhancing the efficiency and viability of solar energy technologies (Winzenberg et al., 2009).
Synthesis and Metabolite Analysis
Efficient syntheses of DBC, its active metabolites, and their 13C-labeled analogues are crucial for analyzing their DNA adducts in human cells. This contributes to the understanding of DBC's role in carcinogenesis, particularly in relation to lung cancer in smokers (Xu, Duan, Blair, Penning, & Harvey, 2008).
Transplacental Carcinogenesis
Studies on DBC show its carcinogenic potential when transmitted transplacentally. The timing of maternal exposure to DBC determines the type of tissue response in offspring, highlighting the compound's impact on developmental stages and its role in prenatal exposure risks (Shorey et al., 2012).
Electronic Material Development
Dibenzo[g,p]chrysene derivatives function as core fragments for the preparation of discotic liquid crystals, with implications in the field of molecular electronics. The creation of derivatives with charge-transfer interactions that induce columnar mesophase formation is crucial for advancing technologies in this area (Kumar & Varshney, 2002).
Molecular Distortion Analysis
The molecular structure of dibenzo[a,l]pyrene, a potent chemical carcinogen, shows significant distortion, with non-planarity and widened bond angles in certain regions. This structural analysis provides insights into the molecular behavior and carcinogenic potency of various polycyclic aromatic hydrocarbons (Katz, Carrell, & Glusker, 1998).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
hexacyclo[12.12.0.02,11.04,9.015,24.017,22]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-3-7-19-15-25-21(13-17(19)5-1)9-11-24-23(25)12-10-22-14-18-6-2-4-8-20(18)16-26(22)24/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSBRKYHMINPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC5=CC6=CC=CC=C6C=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941259 | |
| Record name | Naphtho[2,3-c]tetraphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195-00-6, 217-54-9 | |
| Record name | Anthra(1,2-a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000195006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(b,k)chrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000217549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho[2,3-c]tetraphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZO(B,K)CHRYSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9825OSH3TH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dibenzo(b,k)chrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2159 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
400 °C | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-148 | |
| Record name | Dibenzo(b,k)chrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2159 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol](/img/structure/B3421408.png)

![2-Fluorophenyl 4-(2-{4-[(2-fluorophenyl)carbonyl]phenoxy}ethoxy)phenyl ketone](/img/structure/B3421423.png)


